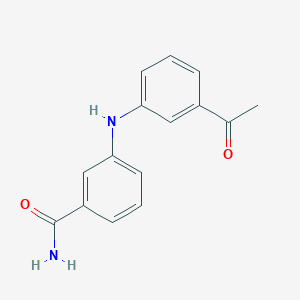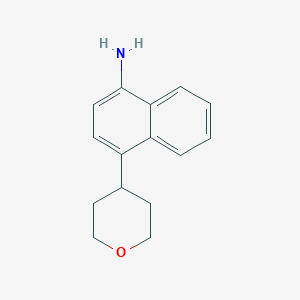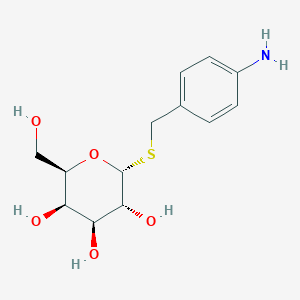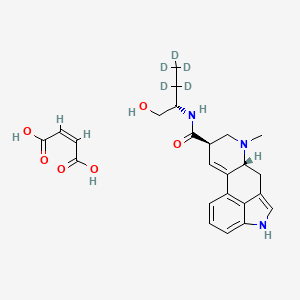
Methyl Ergonovine-d5 Maleate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Ergonovine-d5 Maleate Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of ergonovine, an ergot alkaloid, and is often utilized in studies involving metabolic pathways and pharmacokinetics. The compound’s molecular formula is C24H24D5N3O6, and it has a molecular weight of 460.53 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Ergonovine-d5 Maleate Salt involves the incorporation of deuterium atoms into the ergonovine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Ergonovine-d5 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ergonovine oxides, while reduction could produce ergonovine or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl Ergonovine-d5 Maleate Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ergonovine and its metabolites.
Biology: Employed in studies of metabolic pathways involving ergonovine and related compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ergonovine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of Methyl Ergonovine-d5 Maleate Salt involves its interaction with specific molecular targets in the body. It primarily acts on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of contractions. This effect is mediated through the binding and antagonism of dopamine D1 receptors, leading to increased uterine contractions and reduced blood loss during labor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergonovine Maleate: A non-deuterated form of the compound with similar pharmacological properties.
Methylergonovine Maleate: Another ergot alkaloid with similar uterotonic effects.
Ergometrine Maleate: Used for similar medical applications but differs in its molecular structure and pharmacokinetics
Uniqueness
Methyl Ergonovine-d5 Maleate Salt is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of ergonovine and its metabolites is crucial .
Eigenschaften
Molekularformel |
C24H29N3O6 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1/i1D3,3D2; |
InChI-Schlüssel |
NOFOWWRHEPHDCY-CGIGYKFUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


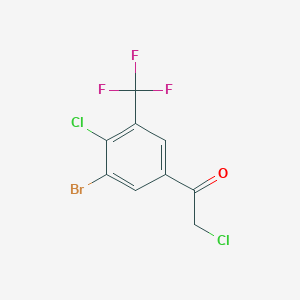
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
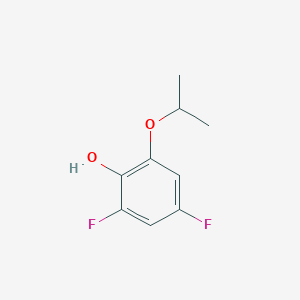
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
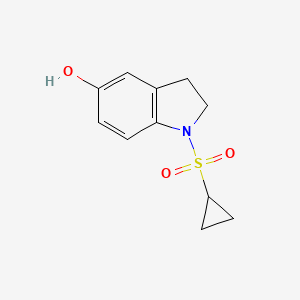


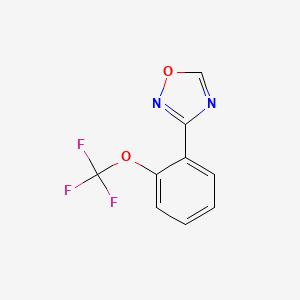
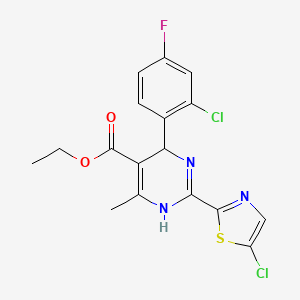
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
